molecular formula C107H138Cl2N26O31 B1148401 4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid CAS No. 34438-27-2

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid

Cat. No.: B1148401
CAS No.: 34438-27-2
M. Wt: 2355.3 g/mol
InChI Key: IPZGNBNNEDCXBK-SWEPSTQMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid is typically produced through fermentation processes involving Streptomyces fungicidus. The fermentation broth is subjected to high-pressure filtration and flash drying to obtain enramycin filter cake, which is then processed to produce enramycin A .

Industrial Production Methods: Industrial production of enramycin A involves the fermentation of Streptomyces fungicidus under controlled conditions. The fermentation broth is filtered, and the resulting cake is dried and processed to obtain enramycin A. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions: Common reagents used in the reactions of enramycin A include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome .

Major Products: The major products formed from the reactions of enramycin A include modified polypeptides with enhanced antibacterial properties .

Scientific Research Applications

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid has a wide range of scientific research applications:

Chemistry: In chemistry, enramycin A is used as a reference standard for analytical methods. It is also studied for its unique chemical properties and potential modifications .

Biology: In biological research, enramycin A is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cell walls .

Medicine: In medicine, enramycin A is explored for its potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria .

Industry: In the industry, enramycin A is used as a feed additive to promote growth and prevent diseases in livestock .

Mechanism of Action

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid acts as an inhibitor of the enzyme MurG, which is essential for cell wall biosynthesis in Gram-positive bacteria. MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis. Inhibiting this step greatly compromises cell wall integrity, leading to cell lysis .

Comparison with Similar Compounds

  • Enramycin B
  • Ramoplanin
  • Vancomycin

Comparison: 4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid is unique due to its specific inhibition of the MurG enzyme, which is not a common target for other antibiotics. This makes it particularly effective against certain Gram-positive bacteria . Compared to enramycin B, enramycin A has shown higher antibacterial activity .

This compound stands out among similar compounds for its specific mechanism of action and its effectiveness as a feed additive in the livestock industry.

Properties

CAS No.

34438-27-2

Molecular Formula

C107H138Cl2N26O31

Molecular Weight

2355.3 g/mol

IUPAC Name

(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methylundeca-2,4-dienoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C107H138Cl2N26O31/c1-50(2)15-11-9-7-8-10-12-18-76(144)121-74(45-78(146)147)94(154)129-81-54(6)166-104(164)87(59-27-37-67(143)38-28-59)135-89(149)51(3)118-92(152)72(43-61-46-116-105(111)119-61)122-77(145)48-115-96(156)86(60-41-68(108)88(148)69(109)42-60)131-95(155)75(49-136)126-101(161)82(55-19-29-63(139)30-20-55)130-93(153)73(44-62-47-117-106(112)120-62)125-90(150)71(17-14-40-114-107(113)165)123-97(157)79(52(4)137)128-102(162)84(57-23-33-65(141)34-24-57)134-103(163)85(58-25-35-66(142)36-26-58)132-98(158)80(53(5)138)127-91(151)70(16-13-39-110)124-100(160)83(133-99(81)159)56-21-31-64(140)32-22-56/h8,10,12,18-38,41-42,50-54,61-62,70-75,79-87,136-143,148H,7,9,11,13-17,39-40,43-49,110H2,1-6H3,(H,115,156)(H,118,152)(H,121,144)(H,122,145)(H,123,157)(H,124,160)(H,125,150)(H,126,161)(H,127,151)(H,128,162)(H,129,154)(H,130,153)(H,131,155)(H,132,158)(H,133,159)(H,134,163)(H,135,149)(H,146,147)(H3,111,116,119)(H3,112,117,120)(H3,113,114,165)/b10-8+,18-12-/t51-,52+,53-,54-,61-,62-,70-,71+,72+,73-,74+,75-,79+,80-,81+,82+,83-,84-,85+,86+,87+/m1/s1

InChI Key

IPZGNBNNEDCXBK-SWEPSTQMSA-N

SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CN=C(N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)C2=CC=C(C=C2)O)C)C[C@@H]3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)C[C@@H]6CN=C(N6)N)CCCNC(=O)N)[C@H](C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)[C@@H](C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)[C@H](CC(=O)O)NC(=O)/C=C\C=C\CCCCC(C)C

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CN=C(N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C

Origin of Product

United States
Customer
Q & A

Q1: How does Enramycin A exert its antimicrobial activity?

A1: Enramycin A primarily targets bacterial cell wall synthesis. It binds to undecaprenol, a lipid carrier molecule crucial for peptidoglycan synthesis, thereby disrupting cell wall formation and leading to bacterial cell death. []

Q2: Does Enramycin A exhibit bacteriostatic or bactericidal effects?

A2: Research suggests that Enramycin A can display both bacteriostatic and bactericidal effects, depending on the bacterial strain and concentration used. It has been shown to be bactericidal against certain strains, while exhibiting bacteriostatic effects against others. [, ]

Q3: What is the impact of Enramycin A on cardiolipin content in bacteria?

A3: Studies indicate that Enramycin A, particularly when exhibiting bactericidal activity, can lead to an increase in cardiolipin content within bacteria. This increase is often accompanied by a decrease in phosphatidylglycerol levels. []

Q4: What is the molecular formula and weight of Enramycin A?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Enramycin A. Further investigation into its chemical structure is needed to determine these parameters.

Q5: How stable is Enramycin A under different storage conditions?

A5: The provided research primarily focuses on the in vivo application of Enramycin A. While it is known to be stable in feed, further research is needed to understand its stability under various storage conditions, such as temperature, humidity, and light exposure.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Enramycin A?

A6: Enramycin is poorly absorbed from the intestinal lumen when consumed orally. [] A study investigating Enramycin residues in broiler chickens found no detectable levels in muscle and skin, while low levels were detected in the liver and kidney, indicating limited systemic distribution. [] Further research is needed to fully elucidate its ADME profile.

Q7: Has Enramycin A shown efficacy in any specific animal models?

A7: Numerous studies have investigated the effects of Enramycin A on broiler chickens. Results indicate potential benefits for growth performance, feed efficiency, and gut health. [, , , , , , ] Research in rabbits has also shown potential benefits for growth performance and nutrient digestibility. []

Q8: Are there any known mechanisms of resistance to Enramycin A?

A8: While the provided research does not specifically address Enramycin A resistance mechanisms, a study on Escherichia coli found that deletion of the lipoprotein gene rlpA increased susceptibility to several antibiotics, including Enramycin. [] This finding suggests that alterations in bacterial cell wall structure could potentially contribute to resistance. Further research is needed to fully understand the development and spread of resistance to Enramycin A.

Q9: What analytical methods are used to detect and quantify Enramycin A?

A9: High-performance liquid chromatography (HPLC) with UV detection is commonly used for the detection and quantification of Enramycin A in various matrices, including animal tissues and feed. [, , ] Further advancements in analytical techniques, such as LC-MS/MS, may offer enhanced sensitivity and selectivity for analyzing Enramycin A residues.

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